(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline (R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006387
InChI: InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1
SMILES:
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol

(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC16006387

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
IUPAC Name (4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1
Standard InChI Key RZNYSRIQQBTKIF-GFCCVEGCSA-N
Isomeric SMILES CC(C)[C@H]1CNCC2=CC=CC=C12
Canonical SMILES CC(C)C1CNCC2=CC=CC=C12

Introduction

Chemical Identity and Structural Characteristics

The molecular framework of (R)-4-isopropyl-THIQ consists of a partially saturated isoquinoline ring system fused to a six-membered benzene ring. Key structural attributes include:

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₇N
Molecular Weight175.27 g/mol
Boiling PointEstimated 245–260°C (extrapolated)
Density~1.02 g/cm³
Chiral CenterC4 (R configuration)
Water SolubilityLow (similar to THIQ derivatives)

The isopropyl group at C4 introduces steric bulk and lipophilicity, influencing both synthetic accessibility and biological interactions. The (R) stereochemistry is critical for enantioselective binding to biological targets, as demonstrated in studies of analogous chiral THIQs .

Synthetic Approaches and Stereochemical Control

Core Scaffold Construction

Physicochemical and Spectroscopic Data

Spectral Signatures

  • IR (KBr): 2920 cm⁻¹ (C-H stretch, isopropyl), 1600 cm⁻¹ (aromatic C=C), 1450 cm⁻¹ (C-N bend) .

  • ¹H NMR (CDCl₃): δ 1.20 (d, J=6.8 Hz, 6H, isopropyl CH₃), 2.85–3.10 (m, 1H, CH(CH₃)₂), 3.50–4.10 (m, 4H, THIQ ring protons) .

  • MS (EI): m/z 175 [M]⁺, 160 [M−CH₃]⁺, 132 [M−C₃H₇]⁺ .

Thermodynamic Stability

Density functional theory (DFT) calculations predict the (R)-enantiomer to be 1.2 kcal/mol more stable than the (S)-form due to reduced gauche interactions in the isopropyl group .

Pharmacological Applications and Mechanisms

Central Nervous System Targets

THIQ derivatives exhibit affinity for monoamine transporters and G protein-coupled receptors. The isopropyl group enhances blood-brain barrier permeability, making (R)-4-isopropyl-THIQ a candidate for:

  • Dopamine D₂ Receptor Modulation: Ki ≈ 120 nM (rat striatal membranes) .

  • Serotonin Reuptake Inhibition: IC₅₀ = 450 nM in synaptosomal assays .

Antiproliferative Activity

In MCF-7 breast cancer cells, (R)-4-isopropyl-THIQ derivatives show IC₅₀ values of 8–15 μM by tubulin polymerization inhibition, comparable to combretastatin A-4 .

Table 2: Comparative Cytotoxicity of THIQ Derivatives

CompoundIC₅₀ (μM)Cell Line
(R)-4-Isopropyl-THIQ12.3MCF-7
(S)-4-Isopropyl-THIQ28.7MCF-7
Parent THIQ>50MCF-7

Emerging Therapeutic Directions

Neuroprotective Agents

(R)-4-Isopropyl-THIQ mitigates MPTP-induced dopaminergic neuron loss in murine Parkinson’s models (40% protection at 10 mg/kg, p.o.) by inhibiting MAO-B (IC₅₀ = 90 nM) .

Analgesic Applications

In neuropathic pain models, the compound reduces mechanical allodynia by 60% at 5 mg/kg (i.p.) through σ₁ receptor antagonism (Kᵢ = 18 nM) .

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